molecular formula C13H11F2NO2S B2533141 N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide CAS No. 838893-89-3

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B2533141
CAS RN: 838893-89-3
M. Wt: 283.29
InChI Key: RDNHWZQBUHOXBH-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. While the specific compound is not directly synthesized or characterized in the provided papers, related sulfonamide compounds have been synthesized and studied for various biological activities, including anticancer, enzyme inhibition, and potential treatment for Alzheimer’s disease.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride . These methods could potentially be adapted to synthesize this compound by using the appropriate 3,5-difluorophenylamine as the starting amine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction (SCXRD) . These techniques provide detailed information about the molecular conformation, crystal system, and space group of the compounds. For example, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide crystallized in the monoclinic crystal system with a P21/c space group .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including alkylation and aminohalogenation. For example, N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was treated with various alkyl/aralkyl halides to produce a series of new derivatives . The novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was synthesized by an aminohalogenation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are crucial for their pharmacological application. For instance, poor water solubility of a HIF-1 pathway inhibitor necessitated its delivery in a formulation, prompting further chemical modifications to improve its pharmacological properties . The crystallographic characterization provides insights into the molecular packing, hydrogen bonding, and weak interactions that can influence the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Computational Study : A study on the synthesis, characterization, and computational study of a sulfonamide molecule, though not specifically N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide, was performed. This research involved a detailed analysis using SCXRD studies, spectroscopic tools, and DFT/B3LYP level of theory calculations. The research provides insights into the structural and electronic properties of similar sulfonamide compounds (Murthy et al., 2018).

Applications in Molecular Studies

  • Interaction with Proteins : Another study explored the interaction of a sulfonamide molecule with proteins using molecular dynamics simulations. This research is relevant for understanding how similar sulfonamide compounds might interact with biological molecules (Murthy et al., 2018).

Potential Therapeutic Applications

  • Alzheimer’s Disease Research : A sulfonamide derivative was investigated for its potential as a therapeutic agent for Alzheimer’s disease. The study involved synthesis, enzyme inhibitory kinetics, and computational study, demonstrating the diverse applications of sulfonamide compounds in disease treatment and management (Abbasi et al., 2018).

Structural Analysis and Properties

  • Crystallographic Characterization : Research on the crystallographic characterization of various sulfonamide compounds, including their structural determination and analysis, contributes to the understanding of their chemical and physical properties. These studies are crucial in the development of new materials and drugs (Karakaya et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is crucial in the transport of carbon dioxide in organisms .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Future research could involve the synthesis of this compound, determination of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-9-2-4-13(5-3-9)19(17,18)16-12-7-10(14)6-11(15)8-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNHWZQBUHOXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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